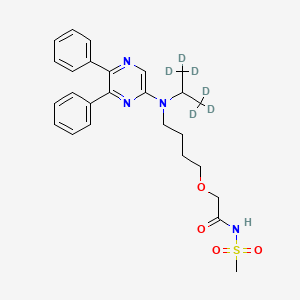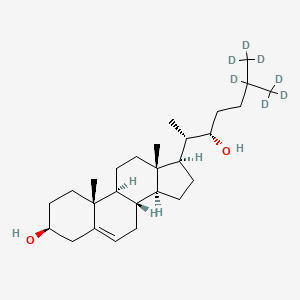
22(S)-hydroxycholesterol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22(S)-hydroxycholesterol-d7: is a deuterated form of 22(S)-hydroxycholesterol, a naturally occurring oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play crucial roles in various biological processes, including cholesterol homeostasis, lipid metabolism, and immune response. The deuterated form, this compound, is often used in scientific research to study these processes due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 22(S)-hydroxycholesterol-d7 typically involves the deuteration of 22(S)-hydroxycholesterol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems. The use of deuterated solvents and reagents ensures the efficient incorporation of deuterium atoms into the cholesterol molecule.
化学反应分析
Types of Reactions: 22(S)-hydroxycholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of oxysterols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to convert this compound into its reduced forms.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with conditions tailored to maintain the integrity of the deuterated compound.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the metabolic and signaling pathways of oxysterols.
科学研究应用
22(S)-hydroxycholesterol-d7 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a stable isotope-labeled standard for mass spectrometry analysis. Its deuterated form allows for precise quantification and tracing of metabolic pathways involving oxysterols.
Biology: In biological research, this compound is employed to study cholesterol metabolism and its regulation. It is also used to investigate the role of oxysterols in cellular signaling and immune response.
Medicine: In medicine, this compound is utilized to explore the therapeutic potential of oxysterols in treating diseases such as atherosclerosis, neurodegenerative disorders, and cancer. Its stable isotope-labeled form aids in pharmacokinetic and pharmacodynamic studies.
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and analytical methods for detecting and quantifying oxysterols in biological samples.
作用机制
The mechanism of action of 22(S)-hydroxycholesterol-d7 involves its interaction with various molecular targets and pathways. As an oxysterol, it modulates cholesterol homeostasis by binding to liver X receptors (LXRs) and influencing the expression of genes involved in cholesterol transport and metabolism. Additionally, this compound plays a role in immune regulation by interacting with immune cell receptors and modulating inflammatory responses.
相似化合物的比较
22®-hydroxycholesterol: Another oxysterol with similar biological functions but differing in stereochemistry.
24(S)-hydroxycholesterol: An oxysterol involved in brain cholesterol metabolism.
25-hydroxycholesterol: Known for its role in immune response and antiviral activity.
Uniqueness: 22(S)-hydroxycholesterol-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in research applications. This makes it a valuable tool for studying the metabolic and signaling pathways of oxysterols with high precision.
属性
分子式 |
C27H46O2 |
|---|---|
分子量 |
409.7 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3S)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,17D |
InChI 键 |
RZPAXNJLEKLXNO-YLVVCUGSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

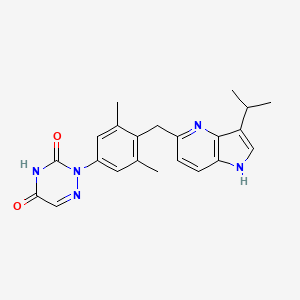
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
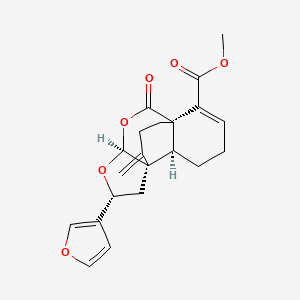

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
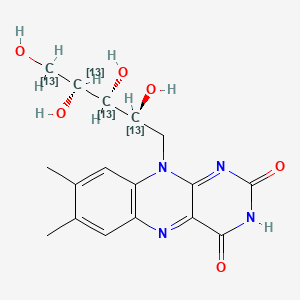

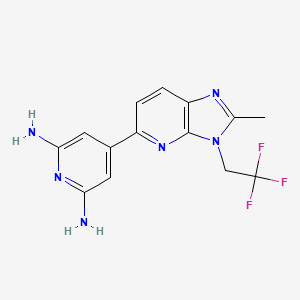
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
